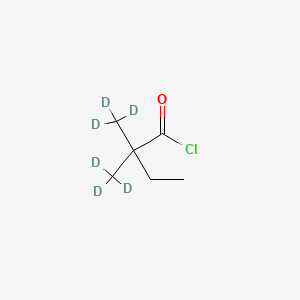
2,2-Dimethyl-d6-butyryl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-d6-butyryl Chloride is a deuterated derivative of 2,2-dimethylbutyryl chloride. It is a chemical compound with the molecular formula C6H5D6ClO and a molecular weight of 140.64. This compound is primarily used in research settings, particularly in the synthesis of isotopically labeled pharmaceuticals and other compounds where tracking the fate of specific molecular fragments is crucial .
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-d6-butyryl Chloride typically involves the chlorination of 2,2-dimethylbutyric acid using thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2,2-Dimethylbutyric acid+Thionyl chloride→2,2-Dimethyl-d6-butyryl Chloride+Sulfur dioxide+Hydrogen chloride
In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,2-Dimethyl-d6-butyryl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylbutyric acid and hydrogen chloride.
Reduction: It can be reduced to 2,2-dimethylbutane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Applications De Recherche Scientifique
2,2-Dimethyl-d6-butyryl Chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent for introducing the deuterated 2,2-dimethylbutyryl group into target molecules, which is useful in the synthesis of isotopically labeled compounds.
Biology: It is employed in the study of metabolic pathways by tracking the fate of deuterated fragments in biological systems.
Medicine: It is used in the synthesis of labeled pharmaceuticals to study drug metabolism and pharmacokinetics.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-d6-butyryl Chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable reagent in organic synthesis. The deuterium atoms in the compound provide a means to trace the molecular fragments in various chemical and biological processes, allowing researchers to study reaction mechanisms and metabolic pathways in detail .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-d6-butyryl Chloride can be compared with other similar compounds such as:
2,2-Dimethylbutyryl Chloride: The non-deuterated version of the compound, which is used in similar applications but lacks the isotopic labeling.
2,2-Dimethylbutyric Acid: The parent acid of the compound, used in the synthesis of the acid chloride.
2,2-Dimethylbutane: The fully reduced form of the compound, used as a reference in reduction reactions.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for research applications involving isotopic tracing .
Propriétés
IUPAC Name |
2,2-bis(trideuteriomethyl)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUYMIFFNTKOI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)Cl)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661936 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185011-66-8 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
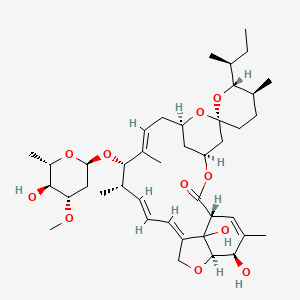
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
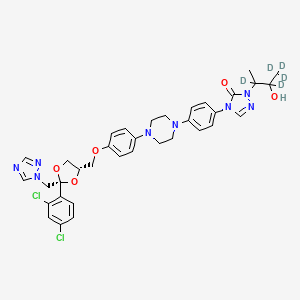
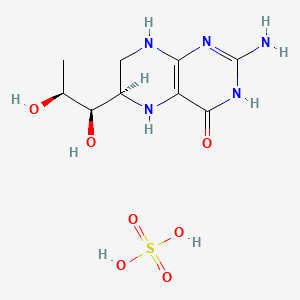
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
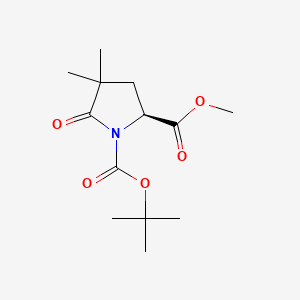
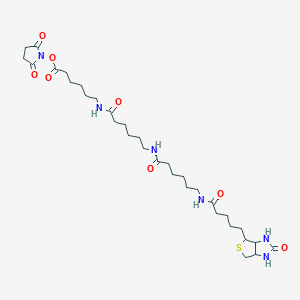
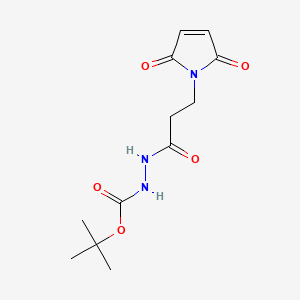
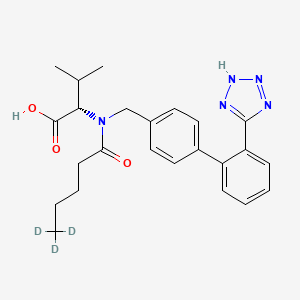
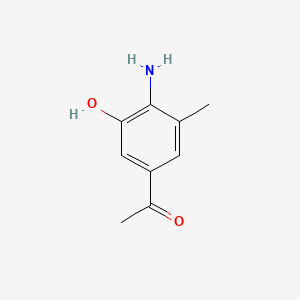
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
